

# how does CVT-313 bind to CDK2 ATP-binding pocket

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

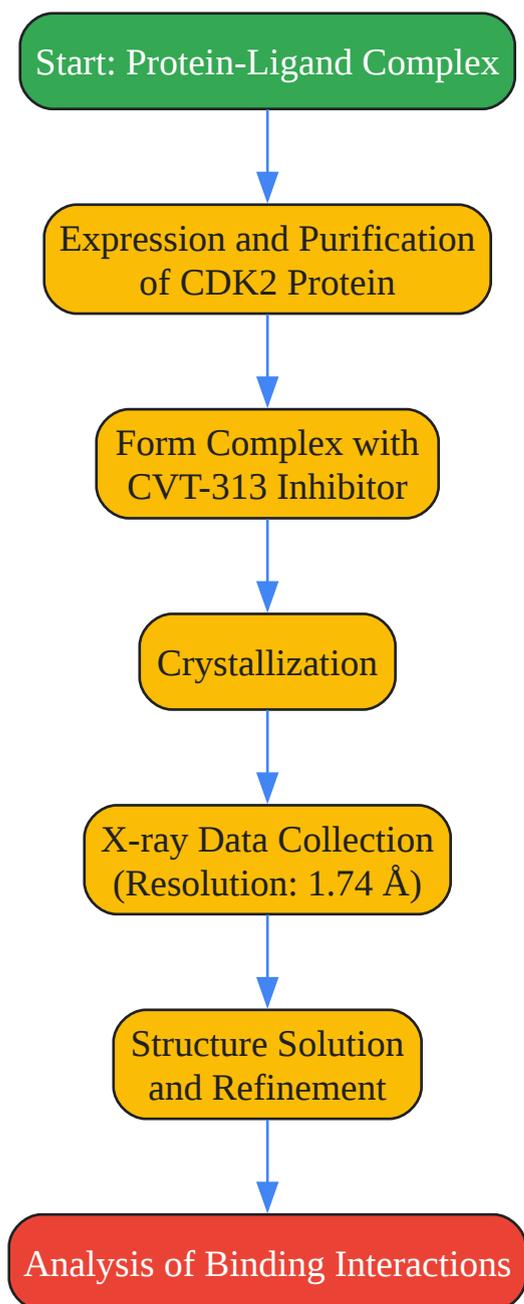
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## Binding Interactions in the ATP-Binding Pocket

The crystal structure of the CDK2-**CVT-313** complex (PDB entry not specified in search results, determined at 1.74 Å resolution) shows that **CVT-313** binds within the ATP-binding cleft, forming specific interactions that stabilize its binding [1] [2]. The table below summarizes these key molecular interactions:

Interaction Type	Specific Residues / Features Involved	Description
Direct Hydrogen Bonds [1]	Leu83, Asp86, Asp145	The inhibitor forms direct hydrogen bond contacts with the backbone and side chains of these residues.
Water-Mediated Interaction [1]	Asn132	A bridging water molecule helps stabilize the binding of CVT-313.
Hydrophobic Interactions [1]	ATP-binding pocket	The purine analog core and substituents of CVT-313 make van der Waals contacts within the hydrophobic cleft.
Binding Mode Classification [1] [3]	ATP-competitive (Type I)	Binds to the active conformation of the kinase, competing directly with ATP for the same site.

To visualize how these interactions are determined, the following diagram illustrates the general experimental workflow for structural characterization of the CDK2-**CVT-313** complex:



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*Experimental workflow for determining CDK2-**CVT-313** structure.*

## Experimental Evidence and Characterization

The binding of **CVT-313** to CDK2 was confirmed through multiple experimental techniques, which also quantified its functional effects.

- **Thermal Shift Assay:** Incubation of CDK2 with **CVT-313** resulted in a **7°C increase in the protein's melting temperature (T<sub>m</sub>)**, indicating a strong stabilizing effect upon inhibitor binding [1] [2].
- **Cellular Potency:** In a cell proliferation assay using the human lung carcinoma cell line A549, **CVT-313** inhibited growth in a dose-dependent manner, with a **reported IC<sub>50</sub> of 1.2 μM**, consistent with its biochemical potency [1] [2].
- **Biochemical Potency and Selectivity:** **CVT-313** is reported to be a potent and selective inhibitor of CDK2, with an **IC<sub>50</sub> of 0.5 μM for CDK2/cyclin A and E complexes**. It shows significantly weaker activity against CDK1 and CDK4, demonstrating its selectivity [3].

## Biological Context and Drug Development

CDK2 is a serine/threonine kinase that plays a critical role in cell cycle progression. When activated by binding to cyclins (E or A), it drives the transition from the G1 to S phase and through S phase [4] [5]. Its hyperactivity is associated with uncontrolled cell proliferation in various cancers, making it a validated drug target [1] [4]. While **CVT-313** is a well-characterized ATP-competitive inhibitor, recent research is exploring novel strategies to achieve even greater selectivity, such as developing **allosteric (Type III) inhibitors** that bind outside the ATP pocket and disrupt the interaction with cyclin partners [6].

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## References

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To cite this document: Smolecule. [how does CVT-313 bind to CDK2 ATP-binding pocket]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524588#how-does-cvt-313-bind-to-cdk2-atp-binding-pocket]

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